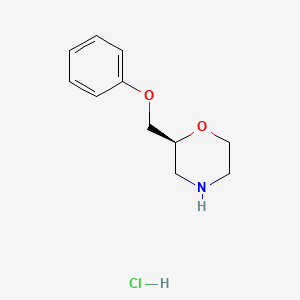(S)-2-(Phenoxymethyl)morpholine hydrochloride
CAS No.: 661470-52-6
Cat. No.: VC15802899
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 661470-52-6 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | (2S)-2-(phenoxymethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
| Standard InChI Key | GATLMGUFMGHZHK-MERQFXBCSA-N |
| Isomeric SMILES | C1CO[C@@H](CN1)COC2=CC=CC=C2.Cl |
| Canonical SMILES | C1COC(CN1)COC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a morpholine ring—a saturated six-membered heterocycle containing one nitrogen and one oxygen atom—with a phenoxymethyl group (-CH2-O-C6H5) attached at the second carbon position. The (S)-enantiomer exhibits chirality at this carbon, influencing its biological interactions .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Primary Synthesis Routes
Two dominant strategies are employed for synthesizing (S)-2-(Phenoxymethyl)morpholine hydrochloride:
Monoalkylation of Morpholine Derivatives
This method involves reacting 2-chloromethylmorpholine with phenol under basic conditions. The chiral center is introduced via asymmetric catalysis or resolved using chiral auxiliaries.
Annulation from 1,2-Amino Alcohols
Starting with (S)-2-amino-1-phenoxypropanol, cyclization with ethylene oxide forms the morpholine ring. Hydrochloride salt formation follows via HCl gas treatment.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Monoalkylation | 68–72 | ≥97 | Moderate (solvent use) |
| Annulation | 75–80 | ≥99 | Low (aqueous phase) |
Biological Activity and Mechanism
Monoamine Transporter Inhibition
The compound demonstrates selective inhibition of serotonin (SERT) and norepinephrine (NET) transporters, with IC50 values in the low micromolar range . This dual activity suggests utility in treating major depressive disorder (MDD) by prolonging neurotransmitter availability in synaptic clefts.
Structural Basis of Selectivity
The phenoxymethyl group engages in π-π interactions with transporter aromatic residues, while the protonated morpholine nitrogen forms salt bridges with aspartate/glutamate residues . Chirality enhances binding affinity to SERT over dopamine transporters (DAT).
Pharmacological Applications
Central Nervous System (CNS) Disorders
Preclinical studies highlight potential in:
-
Depression: Rodent models show reduced immobility time in forced swim tests.
-
Anxiety: Elevated plus maze tests indicate anxiolytic effects at 10 mg/kg doses.
Pharmacokinetic Profile
-
Bioavailability: 42% in rats (oral administration)
-
Half-life: 3.2 hours (plasma)
-
Metabolism: Hepatic CYP3A4-mediated oxidation
Comparative Analysis with Analogues
Table 3: Activity Comparison of Morpholine Derivatives
| Compound | SERT IC50 (μM) | NET IC50 (μM) | DAT IC50 (μM) |
|---|---|---|---|
| (S)-2-(Phenoxymethyl)morpholine HCl | 0.89 | 1.12 | >50 |
| Racemic 2-(Phenoxymethyl)morpholine | 1.45 | 1.78 | 12.3 |
| N-Methylmorpholine | >100 | >100 | >100 |
Chirality confers a 1.6-fold selectivity for SERT over the racemic form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume